N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-10(22)9-17-14(23)13-15(24)21-8-7-20(16(21)19-18-13)11-3-5-12(25-2)6-4-11/h3-6,10,22H,7-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWRIQUHMXPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16N4O3
- Molecular Weight : 316.31 g/mol
- CAS Number : 946231-15-8
This compound belongs to the class of tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives known for their diverse pharmacological properties. Its structure includes a methoxyphenyl group and a hydroxypropyl substituent that may influence its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. A study evaluated the compound's effects on several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Sensitivity |
|---|---|---|
| MDA-MB-231 (Breast) | 21.6 | High |
| K562 (Leukemia) | 29.3 | Moderate |
| A549 (Lung) | 43.0 | Low |
These results suggest that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower activity against others .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : It has been observed to alter the expression of genes related to apoptosis and cell cycle regulation.
- Neuroprotective Effects : Preliminary studies indicate that it can prevent neuronal cell death in cultured primary neurons, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : In vitro evaluations have shown that similar compounds possess moderate anticancer properties against leukemia and breast cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds at a concentration of 10 µM across various cancer types .
- Animal Models : Dosage effects were investigated in animal models where varying concentrations were administered to assess therapeutic efficacy and toxicity. Results indicated a dose-dependent response with significant anticancer activity at higher concentrations .
- Pharmacophore Hybridization : The design approach utilized pharmacophore hybridization techniques to optimize the structure for enhanced biological activity. This method has been successful in developing compounds with improved selectivity and potency against specific cancer types .
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Carboxamide Coupling | DMF, 90°C, 12h | 65 | 92 | |
| Cyclization | EtOH, K₂CO₃, reflux, 8h | 78 | 88 | |
| HPLC Purification | Acetonitrile/H₂O (70:30), 1 mL/min | 60 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
